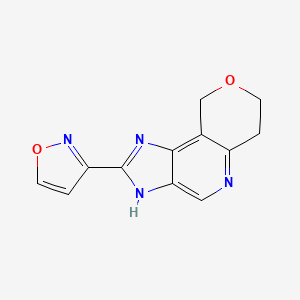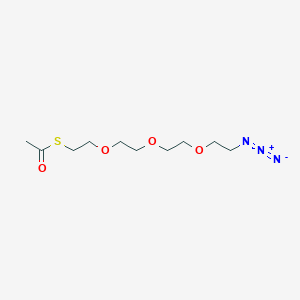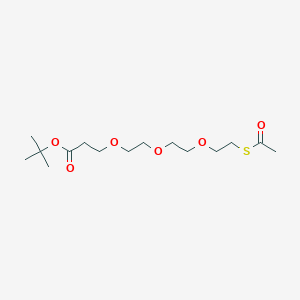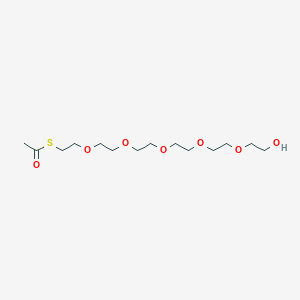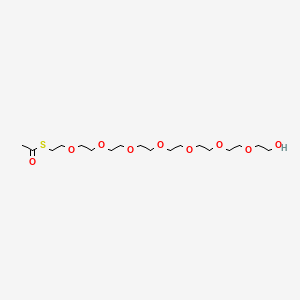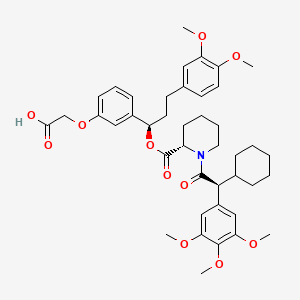![molecular formula C24H26F2N6O B610720 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide CAS No. 2244989-34-0](/img/structure/B610720.png)
3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide
Vue d'ensemble
Description
(S)-B-973B is a potent ago-PAM of α7 nAChR.
Applications De Recherche Scientifique
Antibacterial Activity
- Some compounds structurally related to 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide have demonstrated antibacterial activities. For instance, 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids showed activity against Mycobacterium tuberculosis H37Rv in mice (Shindikar & Viswanathan, 2005).
Imaging and Diagnostic Applications
- Compounds with a similar structure have been evaluated for their potential as SPECT and PET radioligands. For example, 4-[123I]iodo-N-[2[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide was evaluated as a SPECT 5-HT1A radioligand in vivo in rats (Vandecapelle et al., 2001). Additionally, [18F]Org 13063, a compound with a similar structure, was synthesized for potential use as a PET radioligand for the 5-HT1A receptor (Vandecapelle et al., 2001).
Antiproliferative Properties
- Analogous compounds have shown antiproliferative properties in cultured cancer cells. For instance, aminosteroid antioxidants, structurally similar to 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide, have demonstrated inhibition of cell proliferation in human breast cancer cells (Kim et al., 1992).
Synthesis and Chemical Properties
- Studies have explored the synthesis and chemical properties of compounds with structural similarities. For instance, research on the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the complexity and versatility in synthesizing such compounds (Wang et al., 2013).
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZERNSONBUCW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes B-973B different from typical positive allosteric modulators (PAMs) of α7 nAChRs?
A1: Unlike typical PAMs that require the presence of an orthosteric agonist like acetylcholine for significant channel activation, B-973B acts as an allosteric agonist-positive allosteric modulator (ago-PAM). This means it can directly activate the α7 ion channel by itself, in addition to potentiating the effects of orthosteric agonists. [, ] ,
Q2: How does B-973B's allosteric activation compare to another known ago-PAM, GAT107?
A2: While both B-973B and GAT107 demonstrate allosteric activation of α7 nAChRs, they exhibit distinct activity profiles. Research suggests that B-973B induces more prolonged allosteric activation compared to the relatively transient activation by GAT107. Furthermore, B-973B responses show less sensitivity to the noncompetitive antagonist mecamylamine compared to GAT107. This difference is also observed in single-channel currents, with B-973B generating extended bursts even in the presence of mecamylamine. []
Q3: Does the stereochemistry of B-973 impact its activity?
A3: Yes, the (S)-enantiomer of B-973, designated as B-973B, is the more biologically active form compared to the (R)-enantiomer. This highlights the importance of stereochemistry in the binding and activation of α7 nAChRs by B-973B. []
Q4: What is the impact of B-973B on calcium permeability in α7 nAChRs?
A4: Research indicates that B-973B, along with other PAMs like GAT107, can alter the ion conduction pathway of α7 nAChRs. Specifically, B-973B reduces the calcium permeability of these receptors. This finding is significant as it suggests that the effects of allosterically activated α7 nAChRs on intracellular calcium levels might not be solely due to channel-mediated calcium influx. []
Q5: Are there any studies on the in vivo effects of B-973B?
A5: Yes, preliminary in vivo studies suggest that B-973B may have potential analgesic properties. It was observed to reduce pain behavior and paw edema in the formalin test, and this analgesic effect appears to be mediated through its interaction with α7 nAChRs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




